molecular formula C12H17NO2 B13289724 n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine

n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13289724
M. Wt: 207.27 g/mol
InChI Key: NKURNCLAWDCGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine is a benzodioxole derivative featuring a 2-methylbutyl substituent on the amine group of the benzo[d][1,3]dioxol-5-amine core. This compound belongs to a broader class of arylalkylamines, which are frequently explored for their pharmacological and biochemical properties. The benzo[d][1,3]dioxole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions with biological targets .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-methylbutyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-3-9(2)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3

InChI Key

NKURNCLAWDCGQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine typically involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-methylbutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzodioxole-5-quinone derivatives.

    Reduction: Formation of N-(2-methylbutyl)-2H-1,3-benzodioxol-5-amine derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound’s structural analogs differ in substituents on the benzodioxol ring, alkyl chain length/branching, and functional groups. Key examples include:

Compound Name Substituents/Modifications Key Structural Features
n-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine 2-Methylbutyl group on amine Branched alkyl chain enhances lipophilicity
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) Methyl and butyl groups on amine Shorter alkyl chain; stimulant properties
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine Chloro substituent on benzodioxol; methyl-ethyl chain Electronegative Cl alters electronic properties
N-Ethylbenzo[d][1,3]dioxol-5-amine Ethyl group on amine Simpler alkyl chain; lower molecular weight
N-(2-Fluorophenethyl)-N-methylbenzo[d][1,3]dioxol-5-amine Fluorophenethyl group Aromatic fluorine enhances metabolic stability

Physicochemical Properties

Property This compound MBDB 2-(7-Cl-benzodioxol)-N-methylethanamine
Molecular Weight ~263 g/mol 207 g/mol ~229 g/mol
logP (Predicted) ~3.5 (branched alkyl) ~2.1 ~2.8 (Cl increases polarity)
Solubility Low (lipophilic) Moderate Low

Key Differentiators

  • Branching vs.
  • Absence of Halogens : Unlike chloro- or fluoro-substituted analogs, the target compound lacks electronegative substituents, which may reduce metabolic stability but improve passive diffusion .
  • Functional Group Diversity : Unlike amide derivatives (e.g., N-(benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide), the primary amine group may confer higher reactivity or protonation-dependent solubility .

Biological Activity

N-(2-Methylbutyl)benzo[d][1,3]dioxol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole ring structure which contributes to its unique chemical properties. The presence of the 2-methylbutyl substituent enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been explored, suggesting that structural modifications can enhance its potency.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
A5494.5Inhibition of cell proliferation
MCF-76.0Disruption of mitochondrial function

The biological activity of this compound is thought to involve interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity or bind to specific receptors involved in cell signaling pathways. For instance, its anticancer effects may be linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

  • Study on Anticancer Activity : In a study published in Medicinal Chemistry, the compound was tested on human cancer cell lines, showing promising results in inhibiting cell growth with IC50 values significantly lower than many existing chemotherapeutics .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties against various pathogens and reported that modifications to the benzodioxole structure could enhance antimicrobial efficacy .
  • Mechanistic Insights : Research exploring the mechanism revealed that the compound might induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.